molecular formula C9H16O3 B1529410 Tert-butyl oxolane-3-carboxylate CAS No. 186318-91-2

Tert-butyl oxolane-3-carboxylate

Cat. No.: B1529410
CAS No.: 186318-91-2
M. Wt: 172.22 g/mol
InChI Key: ZOSNRFYRFHXUIU-UHFFFAOYSA-N
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Description

Scientific Research Applications

Tert-butyl oxolane-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Safety and Hazards

Tert-butyl oxolane-3-carboxylate has several safety precautions associated with it. It has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H227, H315, H319, H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl oxolane-3-carboxylate typically involves the esterification of oxolane-3-carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts such as sulfuric acid or solid acid catalysts can enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl oxolane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxolane-3-carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products:

    Oxidation: Oxolane-3-carboxylic acid.

    Reduction: Tert-butyl oxolane-3-methanol.

    Substitution: Various substituted oxolane derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of tert-butyl oxolane-3-carboxylate in chemical reactions involves the reactivity of the ester group and the oxolane ring. The ester group can undergo nucleophilic attack, leading to substitution or hydrolysis reactions. The oxolane ring can participate in ring-opening reactions, which are useful in the synthesis of various compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    Tert-butyl acetate: Another tert-butyl ester, but with an acetate group instead of an oxolane ring.

    Tert-butyl oxolane-2-carboxylate: Similar structure but with the carboxylate group at a different position on the oxolane ring.

    Tert-butyl tetrahydrofuran-2-carboxylate: A related compound with a tetrahydrofuran ring and a carboxylate group.

Uniqueness: Tert-butyl oxolane-3-carboxylate is unique due to the presence of both the tert-butyl ester group and the oxolane ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. Its reactivity and stability make it suitable for various applications in research and industry.

Properties

IUPAC Name

tert-butyl oxolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-9(2,3)12-8(10)7-4-5-11-6-7/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSNRFYRFHXUIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186318-91-2
Record name tert-butyl oxolane-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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